molecular formula C13H12O3 B13047804 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13047804
M. Wt: 216.23 g/mol
InChI Key: QHINFIMXRRTUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fused indenone (1-oxo-2,3-dihydro-1H-indenyl) moiety and a carboxylic acid group. The compound’s molecular formula is inferred as C₁₃H₁₂O₃, with a molecular weight of approximately 216.24 g/mol.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(1-oxo-2,3-dihydroinden-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H12O3/c14-11-4-1-8-7-9(2-3-10(8)11)13(5-6-13)12(15)16/h2-3,7H,1,4-6H2,(H,15,16)

InChI Key

QHINFIMXRRTUIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Indanone Moiety: The indanone structure can be synthesized through the Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.

    Cyclopropanation: The indanone intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares key features of the target compound with cyclopropane-carboxylic acid derivatives and related structures:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid Not provided C₁₃H₁₂O₃ Indenone, carboxylic acid ~216.24 Hypothesized enzyme inhibitor (structural analogy)
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ Boc-protected amino, carboxylic acid 201.22 Intermediate in peptide synthesis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid 936727-94-5 C₁₂H₁₂O₄ Benzodioxin, carboxylic acid 220.22 Research chemical (electronic studies)
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ Cyano, carboxylic acid 123.10 Synthetic intermediate for agrochemicals
4-(1-Oxo-2,3-dihydro-1H-inden-5-yl)benzoic acid 199678-08-5 C₁₆H₁₂O₃ Indenone, benzoic acid 252.27 Photovoltaic material candidate

Key Differences and Implications

  • Functional Groups: The indenone group in the target compound distinguishes it from benzodioxin () or cyano-substituted analogues (). Indenone’s ketone group may enhance hydrogen-bonding interactions, relevant in enzyme inhibition .
  • Synthetic Applications: Compounds like trans-2-cyanocyclopropanecarboxylic acid () are used in agrochemical synthesis due to their electron-withdrawing cyano group. In contrast, the indenone moiety in the target compound may favor applications in medicinal chemistry, as seen in related benzoic acid derivatives ().
  • Physicochemical Properties: The cyclopropane ring increases ring strain, enhancing reactivity. However, the indenone system’s conjugation could stabilize the molecule compared to non-aromatic analogues like 1-ethylcyclopropanecarboxylic acid (CAS 150864-95-2, ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.